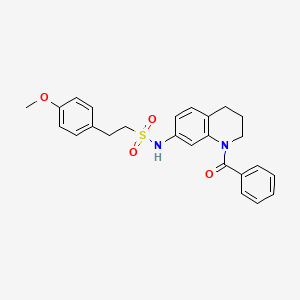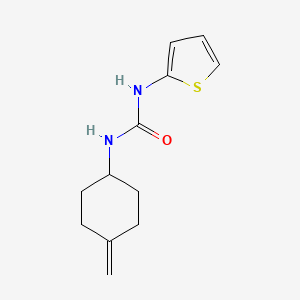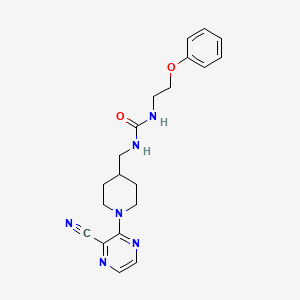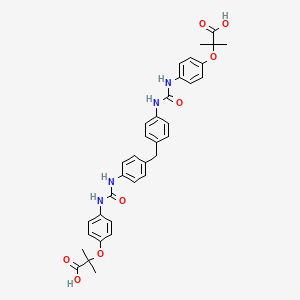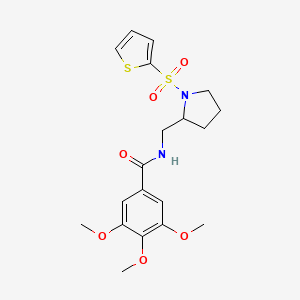![molecular formula C20H22N4O B2508111 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea CAS No. 1448050-95-0](/img/structure/B2508111.png)
1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea represents a class of imidazo[1,2-a]pyridine derivatives that have been extensively studied for their synthesis and chemical characterization. For instance, a method for preparing versatile imidazo[1,2-a]pyridine carboxylic acid derivatives has been developed, showcasing the compound's potential as a precursor in synthetic chemistry. This approach involves a multi-step synthesis starting from 2-amino pyridine, through alkylation/cyclization, chlorination, and Suzuki cross-coupling/hydrolysis processes, to yield cyclopropane derivatives. Such studies underscore the compound's relevance in the development of novel synthetic routes and methodologies (Du Hui-r, 2014).
Catalytic Applications
Research has also explored the catalytic applications of imidazo[1,2-a]pyridine derivatives. For example, water-soluble gold(I) and gold(III) complexes with sulfonated N-heterocyclic carbene ligands have been synthesized using imidazolium salts derived from imidazo[1,2-a]pyridine. These complexes demonstrate high activity, selectivity, and recyclability as catalysts for the intramolecular cyclization of γ-alkynoic acids, leading to enol-lactones under mild conditions. The absence of competitive hydration during the cycloisomerization reactions highlights the complexes' efficiency and potential in synthetic organic chemistry (Eder Tomás‐Mendivil et al., 2013).
Medicinal Chemistry Applications
The imidazo[1,2-a]pyridine scaffold, including derivatives like this compound, has been identified as a significant "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry. These compounds have been investigated for their anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities. Their representation in various marketed preparations exemplifies their potential as therapeutic agents. Continuous structural modifications aim to develop novel therapeutic agents, underscoring the scaffold's versatility and significance in drug discovery (A. Deep et al., 2016).
Properties
IUPAC Name |
1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-20(21-12-11-16-6-2-1-3-7-16)24(17-9-10-17)15-18-14-22-19-8-4-5-13-23(18)19/h1-8,13-14,17H,9-12,15H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRGGNZZJPLTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2508031.png)
![Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2508032.png)

![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2508036.png)
![2-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2508037.png)
![2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid](/img/structure/B2508038.png)
![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2508040.png)
